molecular formula C18H25N3O3S B267496 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

Cat. No. B267496
M. Wt: 363.5 g/mol
InChI Key: NWHDNTWGTSAJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. It is commonly referred to as CCT137690 and is classified as a selective inhibitor of the protein kinase CHK1.

Mechanism of Action

CHK1 is a protein kinase that plays a crucial role in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest and DNA repair. CCT137690 works by selectively inhibiting CHK1, preventing the cell from repairing DNA damage. This leads to cell death in cancer cells that have already undergone significant DNA damage.
Biochemical and Physiological Effects
CCT137690 has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis, leading to cell death. Additionally, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. It has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using CCT137690 in lab experiments is its selectivity for CHK1. This allows researchers to study the specific effects of inhibiting CHK1 on cancer cells. Additionally, CCT137690 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CCT137690 in lab experiments is its complex synthesis method, which can be time-consuming and costly.

Future Directions

There are several future directions for research on CCT137690. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, researchers are exploring the use of CCT137690 in combination with other cancer treatments to enhance their effectiveness. Finally, there is ongoing research into the potential use of CCT137690 in other diseases, such as neurodegenerative disorders.
Conclusion
CCT137690 is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. As a selective inhibitor of CHK1, CCT137690 has been extensively studied for its potential use in cancer treatment. It induces cell cycle arrest and apoptosis, leading to cell death in cancer cells. Additionally, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. While there are limitations to using CCT137690 in lab experiments, its potential for cancer treatment and other diseases makes it a promising candidate for future research.

Synthesis Methods

The synthesis of CCT137690 is a complex process that involves multiple steps. The starting material for the synthesis is 2-methoxyethylamine, which is reacted with 4-nitrobenzoyl chloride to form 4-nitro-N-(2-methoxyethyl)benzamide. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is reacted with cyclohexanoyl chloride and thiourea to form 4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide.

Scientific Research Applications

CCT137690 has been extensively studied for its potential use in cancer treatment. As a selective inhibitor of CHK1, CCT137690 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer cells. It works by preventing cancer cells from repairing DNA damage, leading to cell death. Additionally, CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

4-(cyclohexanecarbonylcarbamothioylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C18H25N3O3S/c1-24-12-11-19-16(22)14-7-9-15(10-8-14)20-18(25)21-17(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,19,22)(H2,20,21,23,25)

InChI Key

NWHDNTWGTSAJJO-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.